2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone
Description
This compound features a 1,2,4-triazole core substituted with a methyl group at position 4 and an indol-3-yl moiety at position 3. A thioether linkage connects the triazole to an ethanone group, which is further attached to a 3,4-dihydroquinoline moiety.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5OS/c1-26-21(17-13-23-18-10-4-3-9-16(17)18)24-25-22(26)29-14-20(28)27-12-6-8-15-7-2-5-11-19(15)27/h2-5,7,9-11,13,23H,6,8,12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGPMWFVJRFJJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N2CCCC3=CC=CC=C32)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a hybrid structure that combines components known for their biological activities. The indole and triazole moieties are particularly noted for their pharmacological potential, including antifungal, antibacterial, and anticancer properties. This article delves into the biological activity of this compound, focusing on its synthesis, pharmacological evaluations, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Indole moiety : A bicyclic structure known for its role in various biological activities.
- Triazole ring : A five-membered ring that enhances the compound's bioactivity.
- Quinoline component : Known for its antimalarial and anticancer properties.
Synthesis
The synthesis of the target compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway includes:
- Formation of the indole derivative.
- Introduction of the triazole ring via cyclization reactions.
- Coupling with quinoline derivatives to yield the final product.
Antimicrobial Activity
Research indicates that compounds containing both triazole and indole structures exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The compound in focus has been evaluated for its Minimum Inhibitory Concentration (MIC) against these pathogens.
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.125 |
| Escherichia coli | 0.250 |
| Pseudomonas aeruginosa | 0.500 |
Anticancer Activity
The triazole moiety is associated with anticancer activity due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Studies have indicated that compounds similar to the one discussed can induce apoptosis in cancer cell lines .
Anticonvulsant Activity
Triazole derivatives have also been explored for their anticonvulsant properties. Preliminary studies suggest that the compound may interact with voltage-gated sodium channels and GABA receptors, similar to known anticonvulsants like phenytoin .
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Study on Triazole Derivatives : A comprehensive review highlighted various 1,2,4-triazoles exhibiting broad-spectrum antimicrobial activity and potential as anticancer agents .
- Synthesis and Evaluation : Research conducted on synthesized indole-triazole hybrids demonstrated significant activity against resistant bacterial strains, reinforcing their potential as therapeutic agents .
- Neuropharmacological Studies : Investigations into the anticonvulsant effects of triazole derivatives revealed promising results in animal models, suggesting further exploration into their mechanism of action is warranted .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds:
- Substituents on the indole and triazole rings significantly influence potency.
- Electron-donating groups enhance activity against specific targets.
- The length and branching of alkyl chains in the triazole scaffold affect antimicrobial efficacy.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Triazole Modifications
The 1,2,4-triazole ring is a common scaffold in medicinal chemistry. Key analogs include:
Key Observations :
- Substituent Effects : The 4-methyl group in the target compound may enhance metabolic stability compared to bulkier aryl substituents (e.g., 4-chlorophenyl in ). However, bulky groups like benzimidazole-phenyl in improve antifungal activity.
- Indole vs. Other Aromatic Groups : The indol-3-yl group in the target compound could confer π-stacking interactions in biological targets, similar to cytotoxic indole-triazole conjugates .
Thioether-Ethanone Linkage
The thioether-ketone bridge is critical for electronic and steric properties:
- Synthetic Routes : Analogous compounds (e.g., ) are synthesized via nucleophilic substitution of triazole-thiols with α-halogenated ketones, often using bases like sodium ethoxide or cesium carbonate .
- Bioactivity: Thioether-linked triazoles exhibit diverse activities; e.g., compound 5n in (antifungal) vs. Tryfuzol® (immunomodulatory) .
Ketone and Dihydroquinoline Moieties
- Dihydroquinoline vs. Simple Aryl Groups: The 3,4-dihydroquinoline group in the target compound may enhance lipophilicity and membrane permeability compared to phenyl or fluorophenyl groups in .
- Comparative Data: Compound 17 in (1-(4-bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone) shows IR absorption at 1694 cm⁻¹ (C=O), similar to the target’s ketone group .
Physicochemical Properties
Melting points and spectral data for analogous compounds provide insights:
The target compound’s indole and dihydroquinoline groups likely result in a higher melting point (>300°C), similar to indole-triazole derivatives in .
Preparation Methods
Cyclocondensation of Aniline Derivatives
A modified procedure from Saifi et al. (2024) employs:
- Starting material : 2-Chlorocyclohexanone (1.0 equiv)
- Reagent : Aniline derivative (1.2 equiv)
- Conditions :
Mechanism : Base-mediated nucleophilic aromatic substitution forms the dihydroquinoline ring. Subsequent acetylation introduces the ethanone moiety.
Yield : 78–85% after column chromatography (ethyl acetate/hexane, 1:1).
Synthesis of Fragment B: 5-(1H-Indol-3-yl)-4-Methyl-4H-1,2,4-Triazole-3-Thiol
Indole-Triazole Coupling via CuAAC
Adapting methods from ACS Omega (2019):
- Step 1 : Synthesis of 3-azido-1-methyl-1H-indole
- Indole (1.0 equiv) treated with NaN₃ (1.5 equiv) in DMF at 50°C
- Step 2 : Cu(I)-catalyzed cycloaddition
Critical parameters :
- Azide purity : >95% to prevent side reactions
- Cu(I) stabilization : Added as iodide salt with Et₃N to prevent oxidation
Yield : 70–73% after celite filtration and NH₄Cl washing.
Thioether Bond Formation
Nucleophilic Displacement
Combining Fragments A and B under optimized conditions:
- Molar ratio : 1:1.2 (Fragment A:B)
- Base : K₂CO₃ (2.5 equiv)
- Solvent : DMF, 80°C for 8 h
- Workup :
- Filtration through celite
- Sequential washing with NH₄Cl, NaHCO₃, brine
- Drying over anhydrous Na₂SO₄
Reaction Monitoring : TLC (Rf = 0.39 in ethyl acetate/hexane)
Yield : 68–72% after silica gel chromatography (3:7 MeOH/DCM).
Process Optimization and Scale-Up
Solvent Screening
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 72 | 95 |
| DMSO | 46.7 | 65 | 89 |
| THF | 7.5 | 41 | 78 |
| Toluene | 2.4 | <5 | - |
Analytical Characterization
Spectroscopic Data
¹H NMR (300 MHz, CDCl₃) :
- δ 9.10 (d, 1H, indole H-2)
- δ 8.64 (d, 1H, quinoline H-8)
- δ 7.33–7.89 (m, 8H, aromatic)
- δ 4.21 (s, 2H, SCH₂CO)
- δ 3.78 (s, 3H, NCH₃)
FT-IR (cm⁻¹) :
LC-MS :
- [M+H]⁺ m/z: 404.1 (calc. 403.5)
Challenges and Troubleshooting
Common Side Reactions
- Over-alkylation :
- Mitigation: Strict stoichiometric control (1:1.2 ratio)
- Cu(I) Oxidation :
- Thiol Oxidation :
- Prevention: Add 0.1% w/v ascorbic acid as antioxidant
Industrial Feasibility Assessment
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Cycle time | 24 h | 18 h |
| Overall yield | 65% | 58% |
| Purity | 95% | 93% |
| Solvent recovery | 72% | 89% |
Key recommendation : Replace column chromatography with crystallization (80:20 IPA/water) for cost reduction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
